[(Diphenylcarbamoyl)-methyl]-phosphonic acid diisopropyl ester
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Overview
Description
[(Diphenylcarbamoyl)-methyl]-phosphonic acid diisopropyl ester is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonic acid ester group and a diphenylcarbamoyl moiety, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Diphenylcarbamoyl)-methyl]-phosphonic acid diisopropyl ester typically involves the reaction of diphenylcarbamoyl chloride with a suitable phosphonic acid ester precursor. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields .
Chemical Reactions Analysis
Types of Reactions
[(Diphenylcarbamoyl)-methyl]-phosphonic acid diisopropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(Diphenylcarbamoyl)-methyl]-phosphonic acid diisopropyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be activated in vivo.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of [(Diphenylcarbamoyl)-methyl]-phosphonic acid diisopropyl ester involves its interaction with molecular targets such as enzymes and receptors. The diphenylcarbamoyl group can form covalent bonds with active site residues, inhibiting enzyme activity. The phosphonic acid ester group can also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Diisopropyl methylphosphonate: Similar in structure but lacks the diphenylcarbamoyl group.
Diphenylphosphinic acid: Contains a phosphinic acid group instead of a phosphonic acid ester.
Triphenylphosphine oxide: Contains a phosphine oxide group instead of a phosphonic acid ester.
Uniqueness
[(Diphenylcarbamoyl)-methyl]-phosphonic acid diisopropyl ester is unique due to the presence of both the diphenylcarbamoyl and phosphonic acid ester groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry .
Properties
Molecular Formula |
C20H26NO4P |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-di(propan-2-yloxy)phosphoryl-N,N-diphenylacetamide |
InChI |
InChI=1S/C20H26NO4P/c1-16(2)24-26(23,25-17(3)4)15-20(22)21(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,16-17H,15H2,1-4H3 |
InChI Key |
BMVYNPXYSNERFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)OC(C)C |
Origin of Product |
United States |
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